

# The Occurrence of $\epsilon,\epsilon$ -Carotene in Higher Plants: A Technical Guide

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## Compound of Interest

Compound Name: *epsilon,epsilon-Carotene*

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## Abstract

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of  $\epsilon,\epsilon$ -carotene in higher plants. While carotenoids with  $\beta$ -rings are ubiquitous, those containing  $\epsilon$ -rings, particularly the bicyclic  $\epsilon,\epsilon$ -carotene, are notably rare. The biosynthesis of these compounds is contingent on the activity of a key enzyme, lycopene  $\epsilon$ -cyclase (LCYE), which introduces an  $\epsilon$ -ring at one or both ends of the linear lycopene molecule. This guide details the biosynthetic pathway leading to  $\epsilon,\epsilon$ -carotene and its derivatives, presents quantitative data on their occurrence in select plant species, outlines detailed experimental protocols for their extraction and analysis, and discusses the regulation of the LCYE gene. The information is intended to serve as a foundational resource for researchers in phytochemistry, drug development, and plant science.

## Introduction to $\epsilon,\epsilon$ -Carotene

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms.[1] They play crucial roles in photosynthesis, photoprotection, and as precursors to phytohormones.[2] Structurally, carotenoids are characterized by a long polyene chain, which is responsible for their light-absorbing properties. The termini of this chain can be either acyclic or cyclized into  $\beta$ - or  $\epsilon$ -rings.

The vast majority of carotenoids in higher plants, such as  $\beta$ -carotene and lutein, contain at least one  $\beta$ -ring. Carotenoids with two  $\epsilon$ -rings ( $\epsilon,\epsilon$ -carotene) are uncommon.[3] The presence and proportion of  $\beta$ - and  $\epsilon$ -rings are determined by the enzymatic activity at a critical branch point in the carotenoid biosynthesis pathway: the cyclization of lycopene.[4] The enzyme lycopene  $\epsilon$ -cyclase (LCYE) is responsible for the formation of the  $\epsilon$ -ring.[3] While many plants possess an LCYE that adds a single  $\epsilon$ -ring to form  $\delta$ -carotene ( $\epsilon,\psi$ -carotene), the capacity to add a second  $\epsilon$ -ring to form  $\epsilon,\epsilon$ -carotene is limited to a few species.[3]

One of the most well-known derivatives of  $\epsilon,\epsilon$ -carotene is lactucaxanthin ( $\epsilon,\epsilon$ -carotene-3,3'-diol), a xanthophyll found in lettuce (*Lactuca sativa*) and, more recently identified in significant quantities in *Aruncus dioicus* var. *kamtschaticus* (goat's beard).[5][6] The occurrence of lactucaxanthin is a direct indicator of the presence and activity of the  $\epsilon,\epsilon$ -carotene biosynthetic pathway.

## Biosynthesis of $\epsilon,\epsilon$ -Carotene

The biosynthesis of all carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7] The condensation of these units leads to the formation of the 20-carbon geranylgeranyl pyrophosphate (GGPP). The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by phytoene synthase (PSY) to form the 40-carbon phytoene.[4]

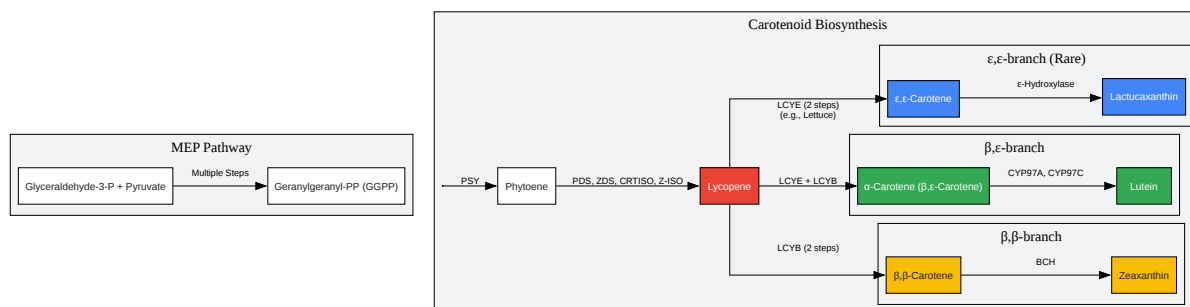
A series of desaturation and isomerization reactions convert phytoene to the red-colored, linear carotenoid, all-trans-lycopene.[4] At this juncture, the pathway bifurcates, representing a critical regulatory point. The fate of lycopene is determined by the activities of two competing enzymes: lycopene  $\beta$ -cyclase (LCYB) and lycopene  $\epsilon$ -cyclase (LCYE).[4]

- The  $\beta,\beta$ -Branch: LCYB introduces a  $\beta$ -ring at both ends of the lycopene molecule to form  $\beta$ -carotene. This is the predominant pathway in most higher plants.
- The  $\beta,\epsilon$ -Branch: The concerted action of LCYE and LCYB introduces one  $\epsilon$ -ring and one  $\beta$ -ring, respectively, to produce  $\alpha$ -carotene. This is also a common pathway, leading to the synthesis of lutein.

- The  $\epsilon,\epsilon$ -Branch: In a limited number of plant species, LCYE can catalyze the introduction of an  $\epsilon$ -ring at both ends of the lycopene molecule, resulting in the formation of  $\epsilon,\epsilon$ -carotene.[8] In some plants like lettuce, the LCYE enzyme is capable of this bicyclic reaction, whereas in others, such as Arabidopsis, the LCYE can only add a single  $\epsilon$ -ring.[3]

The subsequent hydroxylation of  $\epsilon,\epsilon$ -carotene at the 3 and 3' positions by carotene hydroxylases yields lactucaxanthin.[5]

Below is a Graphviz diagram illustrating the key steps in the carotenoid biosynthetic pathway, with an emphasis on the cyclization of lycopene.



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Carotenoid biosynthetic pathway focusing on lycopene cyclization.

## Occurrence and Quantitative Data

As previously stated,  $\epsilon,\epsilon$ -carotene is rare in higher plants. However, its hydroxylated derivative, lactucaxanthin, has been quantified in a few species, providing evidence for the activity of the

$\epsilon,\epsilon$ -branch of carotenoid biosynthesis. The table below summarizes the available quantitative data for lactucaxanthin.

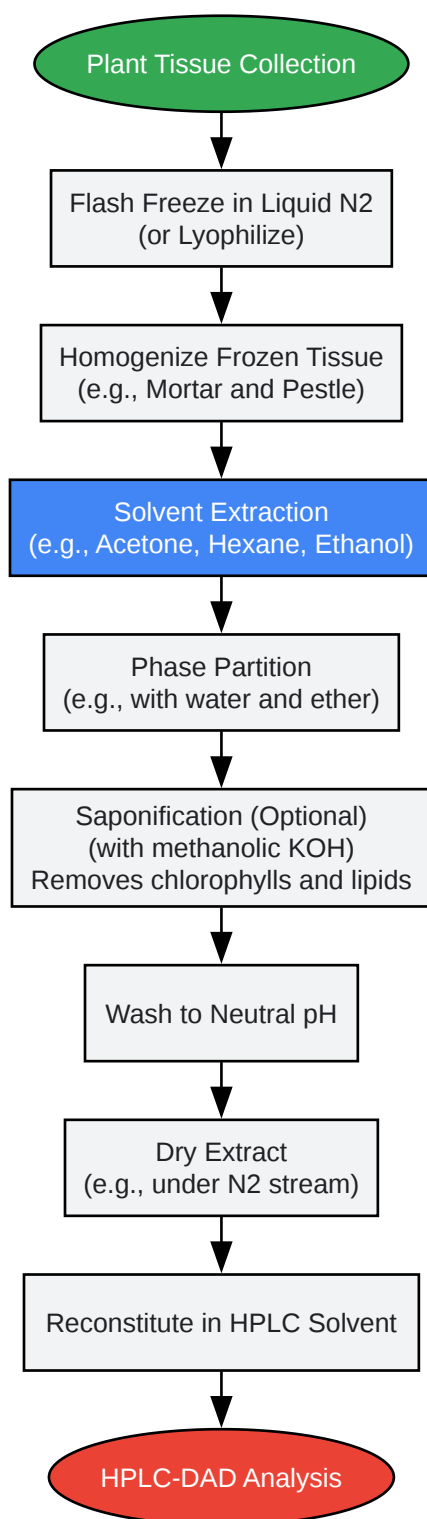
Plant Species	Common Name	Tissue	Lactucaxanthin Content ( $\mu\text{g/g}$ Fresh Weight)	Reference
Lactuca sativa	Lettuce	Leaves	0.59 - 0.63	[9]
Lactuca sativa	Red Lettuce	Foliage	$19.05 \pm 0.67$	[6]
Aruncus dioicus var. kamtschaticus	Goat's Beard	Foliage	$45.42 \pm 0.80$	[6]

## Key Experimental Methodologies

The analysis of  $\epsilon,\epsilon$ -carotene and its derivatives requires robust extraction and analytical techniques. Due to their lipophilic nature and susceptibility to oxidation, care must be taken throughout the experimental process.

## General Experimental Workflow

A typical workflow for the analysis of carotenoids from plant tissue involves sample preparation, extraction, optional saponification, and chromatographic analysis.



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General workflow for carotenoid extraction and analysis.

## Detailed Extraction Protocol

This protocol is a synthesis of common methods used for carotenoid extraction from plant tissues.

- **Sample Preparation:** Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Alternatively, lyophilize (freeze-dry) the tissue. Store samples at -80°C until extraction.
- **Homogenization:** Grind the frozen or lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
- **Extraction:**
  - To the powdered tissue, add a suitable organic solvent or solvent mixture. Common choices include acetone, ethanol, or a mixture of hexane and acetone (e.g., 1:1 v/v).
  - Extract the pigments by vortexing or sonicating the mixture. Perform this step on ice and in dim light to minimize degradation.
  - Centrifuge the mixture to pellet the solid debris.
  - Carefully collect the supernatant containing the carotenoids.
  - Repeat the extraction process with the pellet until the tissue is devoid of color. Pool the supernatants.
- **Phase Partition:**
  - Add distilled water and a non-polar solvent like petroleum ether or diethyl ether to the pooled supernatant in a separatory funnel.
  - Gently mix to partition the lipophilic carotenoids into the non-polar layer.
  - Collect the upper non-polar phase containing the carotenoids.
- **Saponification (Optional):**
  - To remove interfering lipids and chlorophylls, the extract can be saponified. Add an equal volume of 10% potassium hydroxide in methanol to the extract.

- Incubate the mixture in the dark at room temperature for 1 to 12 hours.
- After saponification, wash the extract with a 10% sodium chloride solution until it reaches a neutral pH.
- Drying and Reconstitution:
  - Dry the final extract under a gentle stream of nitrogen gas.
  - Reconstitute the dried pigment residue in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

## HPLC Analysis Protocol

High-Performance Liquid Chromatography (HPLC) with a photodiode array (DAD) detector is the method of choice for separating and quantifying carotenoids. A C30 column is often preferred for its superior ability to separate carotenoid isomers.

- HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, and a diode array detector.
- Column: A reversed-phase C30 column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution is typically used. For example:
  - Solvent A: Methanol
  - Solvent B: Methyl tert-butyl ether (MTBE)
- Gradient Program: A linear gradient from a high concentration of Solvent A to a high concentration of Solvent B over 20-30 minutes.
- Flow Rate: Approximately 1.0 mL/min.
- Detection: Monitor the eluent at 450 nm, which is the characteristic absorption maximum for many carotenoids. The full spectrum from the DAD can be used for peak identification by comparison with standards and literature values.

- Quantification: Calculate the concentration of each carotenoid by comparing the peak area with a standard curve generated from authentic standards.

## Regulation of $\epsilon,\epsilon$ -Carotene Biosynthesis

The primary control point for the production of  $\epsilon$ -ring containing carotenoids is the expression and activity of the lycopene  $\epsilon$ -cyclase (LCYE) gene. The regulation of LCYE can occur at the transcriptional level and is influenced by developmental cues and environmental factors.

In tomato, for instance, the expression of LCYE is downregulated during fruit ripening in wild-type varieties, which contributes to the accumulation of lycopene.<sup>[10]</sup> However, in the Delta mutant, LCYE expression is significantly upregulated during ripening, leading to the accumulation of  $\delta$ -carotene.<sup>[10]</sup> This demonstrates that tissue-specific and developmental regulation of LCYE is a key mechanism for determining the carotenoid profile of a plant.

Light is another critical factor. In photosynthetic tissues, light is a major signal for the regulation of carotenoid structural gene expression.<sup>[4]</sup> The synthesis and accumulation of carotenoids, which are essential components of the photosynthetic apparatus, are activated by light to protect against photo-oxidation.<sup>[2][4]</sup>

The relative activities of LCYE and LCYB are also crucial. The competition between these two enzymes for their common substrate, lycopene, determines the flux of carotenoids into the  $\beta,\beta$ -branch versus the  $\beta,\epsilon$ - and  $\epsilon,\epsilon$ -branches.

## Conclusion

The occurrence of  $\epsilon,\epsilon$ -carotene in higher plants is a rare phenomenon governed by the specific enzymatic capabilities of lycopene  $\epsilon$ -cyclase. While direct quantification of  $\epsilon,\epsilon$ -carotene is limited, the presence of its derivative, lactucaxanthin, in species like lettuce and goat's beard confirms the existence and activity of this biosynthetic pathway. Understanding the genetic and environmental regulation of LCYE is key to exploring the potential for modulating the production of  $\epsilon$ -ring carotenoids in plants. The experimental protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of these unique phytochemicals, paving the way for further research into their biological functions and potential applications.



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